
Choline, inner salt, (2-(1-naphthylmethyl)-2-pyrrolin-1-yl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Choline, inner salt, (2-(1-naphthylmethyl)-2-pyrrolin-1-yl)phosphonate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a choline moiety linked to a naphthylmethyl group and a pyrrolinyl phosphonate, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of choline, inner salt, (2-(1-naphthylmethyl)-2-pyrrolin-1-yl)phosphonate typically involves multi-step organic reactions. One common method includes the alkylation of choline with 1-naphthylmethyl chloride, followed by the introduction of the pyrrolinyl group through a cyclization reaction. The final step involves the phosphorylation of the resulting intermediate to yield the target compound. Reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Choline, inner salt, (2-(1-naphthylmethyl)-2-pyrrolin-1-yl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the naphthylmethyl or pyrrolinyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of appropriate solvents to ensure the desired reaction pathways.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthylmethyl phosphonates, while reduction can produce pyrrolinyl alcohols. Substitution reactions can result in a variety of derivatives with different functional groups attached to the core structure.
Scientific Research Applications
Choline, inner salt, (2-(1-naphthylmethyl)-2-pyrrolin-1-yl)phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of more complex molecules.
Biology: The compound is studied for its potential role in cellular signaling and as a probe for investigating biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent or as a component in diagnostic assays.
Industry: The compound is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of choline, inner salt, (2-(1-naphthylmethyl)-2-pyrrolin-1-yl)phosphonate involves its interaction with specific molecular targets and pathways. The choline moiety can interact with cholinergic receptors, influencing neurotransmission and cellular signaling. The naphthylmethyl and pyrrolinyl groups may contribute to the compound’s binding affinity and specificity for certain enzymes or receptors, modulating their activity and downstream effects.
Comparison with Similar Compounds
Similar Compounds
Choline chloride: A simple choline salt used in various biological and industrial applications.
Naphthylmethyl derivatives: Compounds containing the naphthylmethyl group, used in organic synthesis and as intermediates in the production of pharmaceuticals.
Pyrrolinyl phosphonates: Molecules with similar structural features, studied for their potential biological activities and applications in material science.
Uniqueness
Choline, inner salt, (2-(1-naphthylmethyl)-2-pyrrolin-1-yl)phosphonate is unique due to its combination of choline, naphthylmethyl, and pyrrolinyl phosphonate moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications across different scientific disciplines, making it a valuable compound for research and industrial use.
Properties
CAS No. |
100857-68-9 |
|---|---|
Molecular Formula |
C20H27N2O3P |
Molecular Weight |
374.4 g/mol |
IUPAC Name |
[5-(naphthalen-1-ylmethyl)-2,3-dihydropyrrol-1-yl]-[2-(trimethylazaniumyl)ethoxy]phosphinate |
InChI |
InChI=1S/C20H27N2O3P/c1-22(2,3)14-15-25-26(23,24)21-13-7-11-19(21)16-18-10-6-9-17-8-4-5-12-20(17)18/h4-6,8-12H,7,13-16H2,1-3H3 |
InChI Key |
KFSNTMMFEDPGOK-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(C)CCOP(=O)(N1CCC=C1CC2=CC=CC3=CC=CC=C32)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(Bicyclo[3.1.1]hept-2-en-2-yl)oxy](trimethyl)silane](/img/structure/B14342151.png)
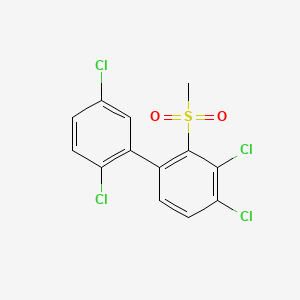
![[Dichloro(fluoro)methyl][bis(trifluoromethyl)]phosphane](/img/structure/B14342166.png)
![6-[4-(Pyridin-3-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one](/img/structure/B14342167.png)
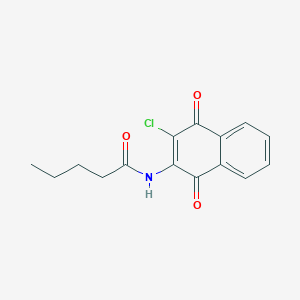
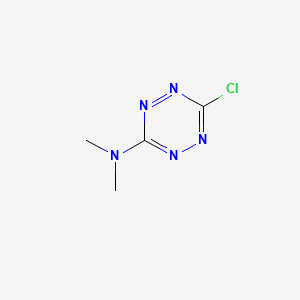

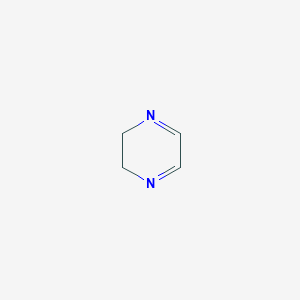
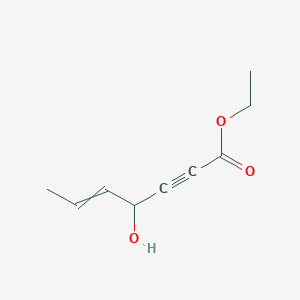

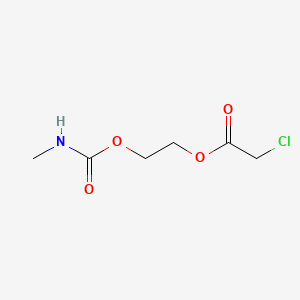
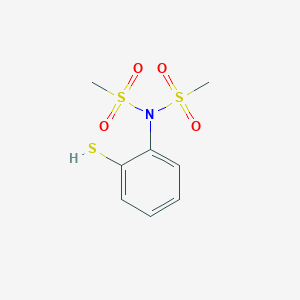
![Ethyl 4-formyl-2-oxo-1-oxaspiro[4.5]dec-3-ene-3-carboxylate](/img/structure/B14342229.png)
